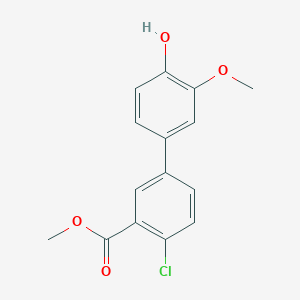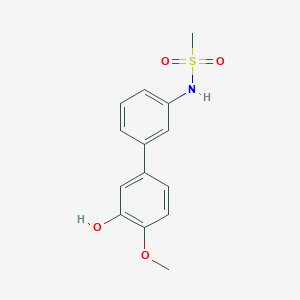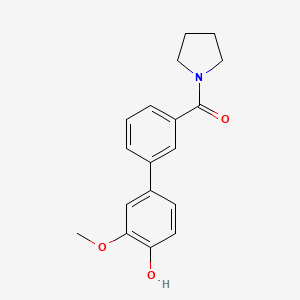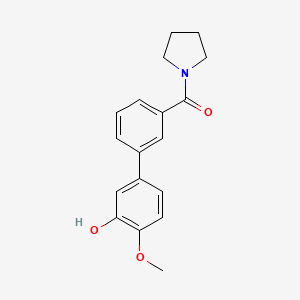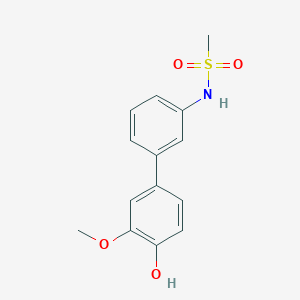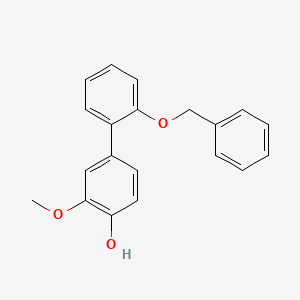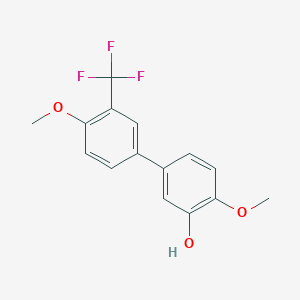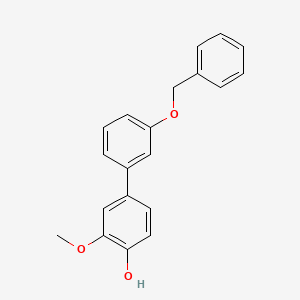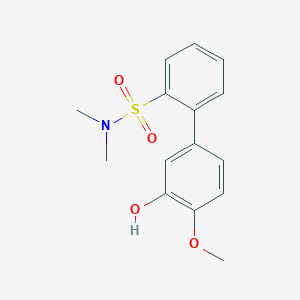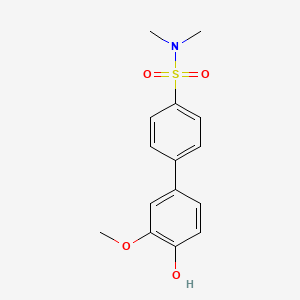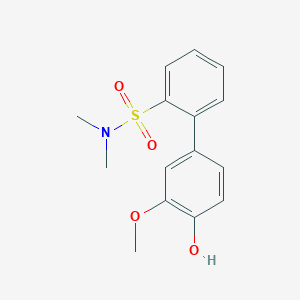
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% (4-DMS-2MP) is a chemical compound with a wide variety of applications in scientific research. It is a white to off-white crystalline powder with a melting point of around 140°C. 4-DMS-2MP has been used in a range of fields, including organic synthesis, drug discovery, and biochemistry. In
Scientific Research Applications
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications. It has been used in organic synthesis as a starting material for the preparation of other compounds such as 4-(2-N,N-dimethylsulfamoylphenyl)acetic acid. It has also been used in drug discovery, where it has been utilized as a building block for the synthesis of novel compounds. Additionally, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% has been used in biochemistry, where it has been used as a substrate for the study of enzyme-catalyzed reactions.
Mechanism of Action
The mechanism of action of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% is not well understood. However, it is believed that the compound binds to certain enzymes, such as cytochrome P450, and alters their activity. This binding alters the activity of the enzyme, which can lead to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% are not well understood. However, it is believed that the compound can affect the activity of certain enzymes, such as cytochrome P450, which can lead to changes in biochemical and physiological processes. Additionally, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% has been shown to have antioxidant properties, which may be beneficial in certain applications.
Advantages and Limitations for Lab Experiments
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of around 140°C, which makes it suitable for use in a variety of experiments. Additionally, it is relatively easy to synthesize, which makes it cost-effective. However, 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% also has some limitations. For example, the compound is not water-soluble, which can limit its use in certain experiments. Additionally, the mechanism of action of the compound is not well understood, which can make it difficult to predict the effects of the compound in certain experiments.
Future Directions
There are several potential future directions for 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95%. One potential direction is to further explore the mechanism of action of the compound and its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore the potential applications of the compound in drug discovery and organic synthesis. Finally, further research could be conducted to explore the potential for 4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% to be used as an antioxidant or as a starting material for the synthesis of other compounds.
Synthesis Methods
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% can be synthesized from 2-methoxyphenol and N,N-dimethylsulfamoyl chloride. The reaction is conducted in a two-step process. In the first step, the 2-methoxyphenol is reacted with N,N-dimethylsulfamoyl chloride in an aqueous medium to form 4-(2-N,N-dimethylsulfamoylphenyl)-2-methoxyphenol. In the second step, the 4-(2-N,N-dimethylsulfamoylphenyl)-2-methoxyphenol is purified by recrystallization and then dried to obtain the desired product.
properties
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-16(2)21(18,19)15-7-5-4-6-12(15)11-8-9-13(17)14(10-11)20-3/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUGYGXHKHFWAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


